3-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structural features, including a benzothiophene core, a nitro group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiophene core using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be synthesized separately and then attached to the benzothiophene core through a nucleophilic substitution reaction.
Final Coupling Reaction: The final step involves coupling the pyrazole-substituted benzothiophene with a suitable carboxamide derivative under appropriate reaction conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, which can further undergo various transformations.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole moiety and has similar reactivity.
6-nitro-1-benzothiophene-2-carboxamide: This compound shares the benzothiophene core and nitro group, making it structurally similar.
Uniqueness
3-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-nitro-1-benzothiophene-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H17ClN4O3S |
---|---|
Molecular Weight |
392.9g/mol |
IUPAC Name |
3-chloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-6-nitro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H17ClN4O3S/c1-4-21-9-11(10(2)19-21)8-20(3)17(23)16-15(18)13-6-5-12(22(24)25)7-14(13)26-16/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
KZIILTFGADBCDM-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)CN(C)C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(C)C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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